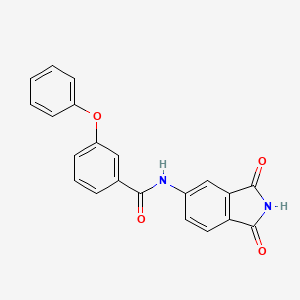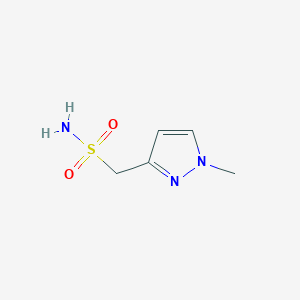
(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide” is a chemical compound with the CAS Number: 1551828-30-8 . It has a molecular weight of 175.21 . The IUPAC name for this compound is also "(1-methyl-1H-pyrazol-3-yl)methanesulfonamide" .
Molecular Structure Analysis
The InChI code for “(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide” is1S/C5H9N3O2S/c1-8-3-2-5(7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Discovery
The pyrazole core of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide is significant in medicinal chemistry. Pyrazoles are known for their role in the synthesis of bioactive chemicals, which are crucial in drug discovery . The compound’s structure allows for the creation of various derivatives that can be used to develop new pharmaceuticals with potential therapeutic effects.
Agrochemistry: Pesticide Development
In agrochemistry, this compound’s derivatives can be synthesized to create pesticides. The pyrazole moiety is often used in the development of agrochemicals due to its effectiveness in controlling pests and improving crop yields .
Coordination Chemistry: Ligand Synthesis
(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide can act as a ligand in coordination chemistry. Its molecular structure allows it to bind with metal ions, forming complexes that are studied for their catalytic properties or potential use in materials science .
Organometallic Chemistry: Catalyst Design
In organometallic chemistry, the pyrazole ring can be utilized to design catalysts. These catalysts can accelerate chemical reactions, which is beneficial for industrial processes and the synthesis of various compounds .
Biological Research: Activity Profiling
The biological activities of pyrazole derivatives, including anti-inflammatory, antibacterial, and antitumor properties, make them valuable in biological research. Scientists can study the activity profile of these compounds to understand their mechanisms of action and potential applications in treating diseases .
Synthetic Chemistry: Green Synthesis
The pyrazole scaffold is also explored in synthetic chemistry for green synthesis approaches. Researchers aim to develop environmentally friendly methods to synthesize these compounds, reducing the use of hazardous substances and minimizing waste .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to diverse pharmacological effects .
Result of Action
Pyrazole derivatives are known to have diverse pharmacological effects .
Eigenschaften
IUPAC Name |
(1-methylpyrazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-8-3-2-5(7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWGPXXLPUFFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

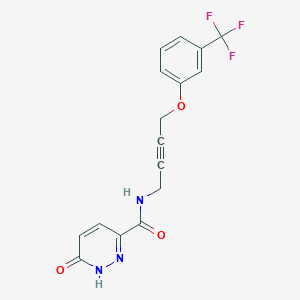

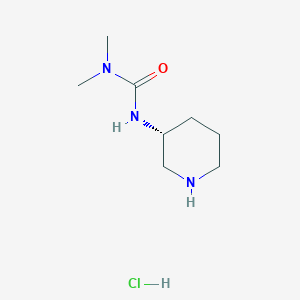
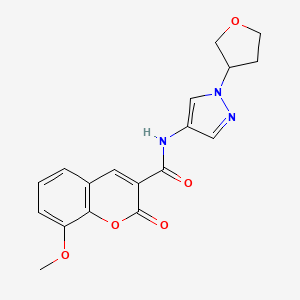
![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2974682.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2974684.png)
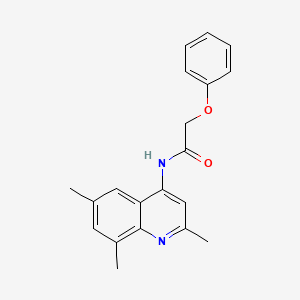
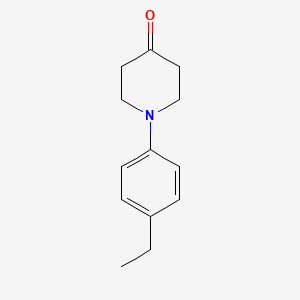

![N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2974689.png)

![2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2974692.png)
![N-(3-chloro-4-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2974694.png)
